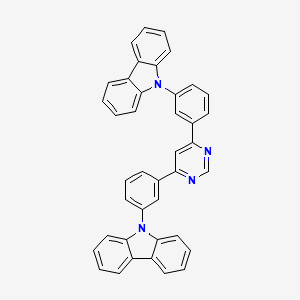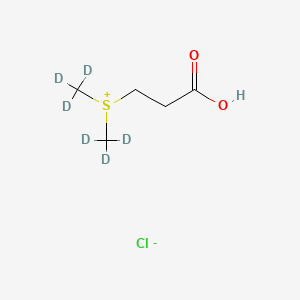
(2-Carboxyethyl)dimethyl-d6-sulfonium Chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-Carboxyethyl)dimethyl-d6-sulfonium Chloride is a chemical compound with the molecular formula C5H5D6ClO2S. It is a stable isotope-labeled compound, often used in scientific research for various applications. This compound is an intermediate in the synthesis of Dimethylsulfonioproprionate-d6, a labeled metabolite produced primarily by marine phytoplankton and is the main precursor to the climatically important gas dimethylsulfide (DMS) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2-Carboxyethyl)dimethyl-d6-sulfonium Chloride involves the reaction of dimethyl-d6-sulfide with 3-chloropropionic acid under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified through crystallization or other suitable methods to achieve the desired purity level .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and the product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
(2-Carboxyethyl)dimethyl-d6-sulfonium Chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The chloride ion can be substituted with other nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide are employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(2-Carboxyethyl)dimethyl-d6-sulfonium Chloride is widely used in scientific research, including:
Chemistry: As a stable isotope-labeled compound, it is used in NMR spectroscopy to study reaction mechanisms and kinetics.
Biology: It serves as a precursor in the synthesis of Dimethylsulfonioproprionate-d6, which is important in studying marine phytoplankton metabolism.
Medicine: The compound is used in metabolic studies to trace sulfur-containing metabolites.
Industry: It is utilized in the production of labeled compounds for various industrial applications.
Mecanismo De Acción
The mechanism of action of (2-Carboxyethyl)dimethyl-d6-sulfonium Chloride involves its role as an intermediate in the synthesis of Dimethylsulfonioproprionate-d6. This compound is metabolized by marine phytoplankton to produce dimethylsulfide (DMS), which plays a crucial role in the sulfur cycle and has significant climatic implications. The molecular targets and pathways involved include the enzymatic conversion of Dimethylsulfonioproprionate to DMS by the enzyme Dimethylsulfonioproprionate lyase .
Comparación Con Compuestos Similares
Similar Compounds
Dimethylsulfonioproprionate-d6: A labeled metabolite produced by marine phytoplankton.
Dimethylsulfide-d6: A stable isotope-labeled form of dimethylsulfide.
(2-Carboxyethyl)dimethylsulfonium Chloride: The non-deuterated form of the compound.
Uniqueness
(2-Carboxyethyl)dimethyl-d6-sulfonium Chloride is unique due to its stable isotope labeling, which makes it particularly useful in NMR spectroscopy and metabolic studies. Its role as an intermediate in the synthesis of Dimethylsulfonioproprionate-d6 further highlights its importance in studying marine phytoplankton metabolism and the sulfur cycle .
Propiedades
Fórmula molecular |
C5H11ClO2S |
|---|---|
Peso molecular |
176.70 g/mol |
Nombre IUPAC |
2-carboxyethyl-bis(trideuteriomethyl)sulfanium;chloride |
InChI |
InChI=1S/C5H10O2S.ClH/c1-8(2)4-3-5(6)7;/h3-4H2,1-2H3;1H/i1D3,2D3; |
Clave InChI |
RRUMKKGRKSSZKY-TXHXQZCNSA-N |
SMILES isomérico |
[2H]C([2H])([2H])[S+](CCC(=O)O)C([2H])([2H])[2H].[Cl-] |
SMILES canónico |
C[S+](C)CCC(=O)O.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-[(2,3-dihydroxybenzoyl)amino]butyl]-N-[3-[(2,3-dihydroxybenzoyl)amino]propyl]-2-(2,3-dihydroxyphenyl)-5-methyl-4,5-dihydro-1,3-oxazole-4-carboxamide](/img/structure/B12299089.png)
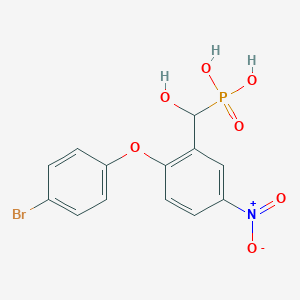
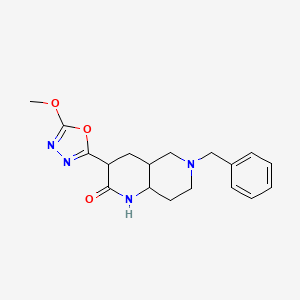
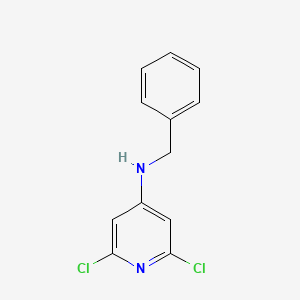
![tert-Butyl (4S)-4-((tert-butylsulfinyl)amino)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B12299108.png)
![(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-4-methylpentanoic acid](/img/structure/B12299123.png)
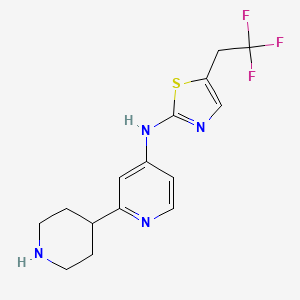
![2,7-Dimethyl-4-(piperazin-1-yl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B12299130.png)
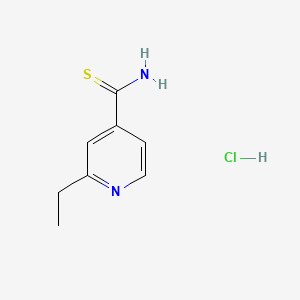
![(9R,11S,14S,16R,17R)-6,6,9-trifluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-8,11,12,14,15,16-hexahydro-7H-cyclopenta[a]phenanthren-3-one](/img/structure/B12299137.png)


![4-Phenyl-1-oxa-9-azaspiro[5.5]undecane](/img/structure/B12299144.png)
